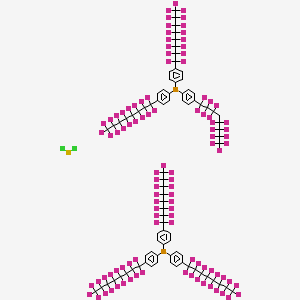
Silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopentane is an organosilicon compound with the molecular formula C₄H₈Si It is a five-membered ring structure containing four carbon atoms and one silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silacyclopentane can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of advanced catalysts and continuous flow reactors can enhance the production rate and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclopentane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silacyclopentanol or silacyclopentanone under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding this compound derivatives.
Substitution: this compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include silacyclopentanol, silacyclopentanone, and various substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Silacyclopentane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and delivery systems.
Wirkmechanismus
The mechanism by which silacyclopentane exerts its effects involves its unique ring structure and the presence of the silicon atom. The silicon atom can form hypervalent complexes and participate in various coordination reactions. These interactions can influence the reactivity and stability of this compound and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silacyclopentane include:
Silacyclobutane: A four-membered ring structure with one silicon atom.
Azathis compound: A five-membered ring structure with one silicon and one nitrogen atom.
Silacyclohexane: A six-membered ring structure with one silicon atom.
Uniqueness
This compound is unique due to its five-membered ring structure, which imparts specific chemical properties and reactivity. The presence of the silicon atom allows for unique interactions and reactions that are not observed in purely carbon-based compounds. This makes this compound a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H8Si |
|---|---|
Molekulargewicht |
84.19 g/mol |
InChI |
InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-4H2 |
InChI-Schlüssel |
UQDJJRZOYUETRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Si]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
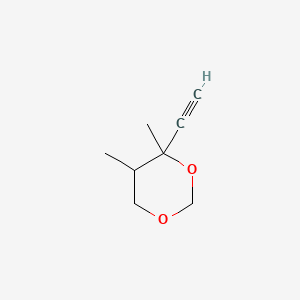
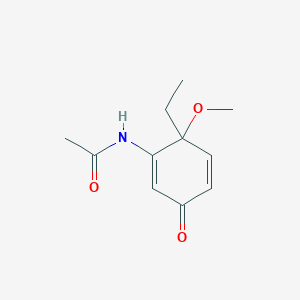
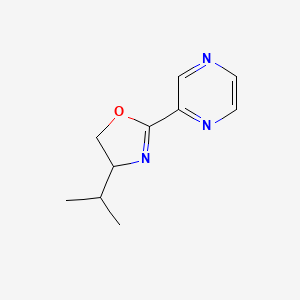
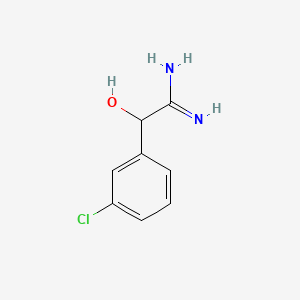
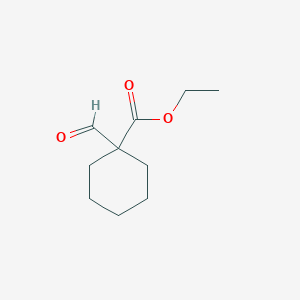
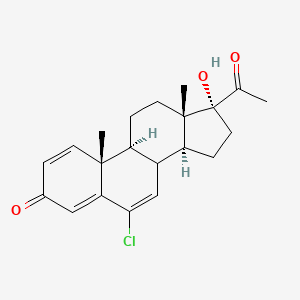
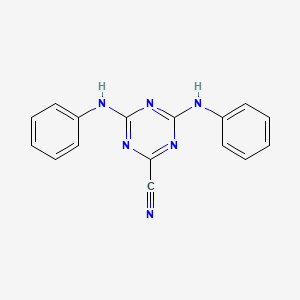
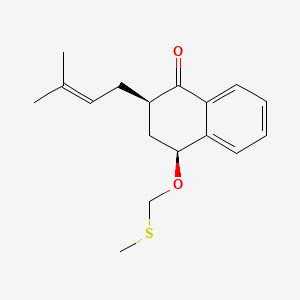

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
